molecular formula C56H48O8 B1585647 Calix[8]arene CAS No. 82452-93-5

Calix[8]arene

Cat. No.: B1585647
CAS No.: 82452-93-5
M. Wt: 849 g/mol
InChI Key: HDPRHRZFFPXZIL-UHFFFAOYSA-N
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Description

Calix8arene is a type of macrocyclic compound that has been used in various fields due to its unique structure and properties . It is a compound of interest in organic chemistry because it is easily synthesized and functionalized . The molecule consists of eight phenolic units linked by methylene bridges, forming a cyclic structure . This structure allows Calix8arene to form complexes with various molecules, making it useful in areas such as supramolecular chemistry .


Synthesis Analysis

Calix8arene can be synthesized through various methods. One approach involves the reaction of lithium reagents or sodium hydride with the parent calix[n]arene, followed by a reaction with CoBr2 . Another method uses the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to modify the organic molecules .


Molecular Structure Analysis

The molecular structure of Calix8arene is complex and unique. It has been found to form complicated products incorporating differing numbers of cobalt and lithium or sodium centers, often with positional disorder . The structure of Calix8arene allows it to encapsulate other molecules, forming layered arrays .


Chemical Reactions Analysis

Calix8arene has been used in various chemical reactions. For example, it has been used to construct polyoxo-titanium clusters (PTCs), which have been used for efficient CO2 photoreduction . It has also been used in the synthesis of various triazole derivatives .


Physical and Chemical Properties Analysis

Calix8arene has unique physical and chemical properties due to its structure. It has rich coordination sites and bridging modes, which allow it to interact with various molecules . Moreover, the hydrophobic benzene groups in Calix8arene give it high structural and chemical stability in aqueous solutions with different pH values .

Scientific Research Applications

Molecular Sensors and Smart Materials

Calix[8]arene and its derivatives, particularly calix[n]arenes (n = 4, 5, 6, 8), are highly studied in supramolecular chemistry due to their structural diversity and preorganized ion-binding sites. They have been developed into smart fluorescent probes, which are used in various fields such as molecular sensing, bioimaging, drug and gene delivery, self-assembly, and smart material development. These compounds can detect cations, anions, and biomolecules effectively and are also involved in creating advanced materials like gels and organic light-emitting diodes (Kumar et al., 2019).

Anti-tumor Agents

This compound and its derivatives show promise as anti-tumor agents. The structural design and synthesis of novel dihomooxacalix[4]arene-based anti-tumor agents have been explored, demonstrating significant cytotoxic effects on various cancer cell lines. These derivatives serve as platforms for developing potential supramolecular anticancer agents (An et al., 2019).

Heavy Metal Ion Detection

This compound derivatives have been used in detecting heavy metal ions. They are synthesized and integrated into chemically modified field-effect transistors (CHEMFETs), allowing the direct transduction of selective complexation of heavy metal ions like silver, copper, cadmium, and lead into electrical signals (Cobben et al., 1992).

Bioconjugation and Immunogenicity Studies

Studies on calix[4]arene-based radiotherapeutic agents have focused on their conjugation to biomolecules and their immunogenicity in mice. This includes investigating the conjugation of calix[4]arene derivatives to antibodies and albumins, examining their immunoreactivity, and evaluating their immune response in different conditions. Such studies are crucial for developing calixarene-based therapeutic applications in radioimmunotherapy (Grote Gansey et al., 1999).

Lectin Binding and Erythrocyte Agglutination Inhibition

Calix[4] and this compound-based glycoconjugates have shown lectin-binding ability. They can effectively inhibit erythrocyte agglutination induced by wheat germ agglutinin, highlighting their potential in biological applications involving lectin interactions and agglutination processes (Consoli et al., 2004).

Drug Delivery Systems

This compound derivatives have been used in designing drug delivery systems. For example, calix[4]arene-based micelles have been synthesized for the targeted delivery of camptothecin, a cancer drug. These nanocapsules demonstrated high drug loading capacity and effective delivery into tumor cells, significantly enhancing the drug's cytotoxicity (Shetty et al., 2019).

Antioxidant and Anti-bacterial Activities

The antioxidant properties of this compound derivatives have been explored, showing reduced reactive oxygen species in neural cells. These compounds also exhibit anti-bacterial activity, with the effectiveness varying between different bacteria strains (Stephens et al., 2015).

Mechanism of Action

Target of Action

Calix8arene, a fascinating class of macrocycles, has been found to interact with various targets. In the field of environmental science, it has been used to construct stable polyoxo-titanium clusters for efficient CO2 photoreduction . In the biomedical field, calix8arene has shown potential in cancer therapy, where it interacts with cancer cells to inhibit their proliferation .

Mode of Action

Calix8arene interacts with its targets through various modes. For instance, in the environmental application, it forms a “functional armor” around polyoxo-titanium clusters, enhancing their light absorption from the traditional ultraviolet to the visible region . In cancer therapy, calix8arene derivatives have been shown to inhibit cell migration and proliferation .

Biochemical Pathways

The exact biochemical pathways affected by Calix8arene facilitates the electron transfer between the titanium–oxo core and the ligand, which is crucial for the reaction. In cancer therapy, it’s believed to interfere with the pathways involved in cell proliferation and migration .

Pharmacokinetics

The ADME properties of Calix8arene endow it with high structural and chemical stability in aqueous solutions with different pH values. This suggests that Calix8arene may have good bioavailability, but more research is needed to confirm this.

Result of Action

The result of Calix8arene’s action depends on its application. In environmental science, it has been used to construct stable polyoxo-titanium clusters that exhibit very high CO2-to-HCOO− conversion activity and selectivity . In cancer therapy, Calix8arene derivatives have shown cytotoxic effects, inhibiting the proliferation of cancer cells .

Action Environment

The action of Calix8arene can be influenced by environmental factors. For instance, the hydrophobic benzene groups in Calix8arene provide it with high structural and chemical stability in aqueous solutions with different pH values, which is essential for its use in water-dependent applications . 8arene.

Future Directions

Calix8arene has shown promise in various fields, including supramolecular chemistry, sensor chemistry, and even cancer therapy . Its unique structure and properties make it a versatile compound with potential for further exploration and development .

Properties

IUPAC Name

nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H48O8/c57-49-33-9-1-10-34(49)26-36-12-3-14-38(51(36)59)28-40-16-5-18-42(53(40)61)30-44-20-7-22-46(55(44)63)32-48-24-8-23-47(56(48)64)31-45-21-6-19-43(54(45)62)29-41-17-4-15-39(52(41)60)27-37-13-2-11-35(25-33)50(37)58/h1-24,57-64H,25-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPRHRZFFPXZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6O)CC7=CC=CC(=C7O)CC8=CC=CC(=C8O)CC9=CC=CC1=C9O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369269
Record name Calix[8]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82452-93-5
Record name Calix[8]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name nonacyclo[43.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~.1~33,3 7~.1~39,43~]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16, 18,21(53),22,24,27(52),28,30,33(51),34,36,39(50),40,42,45,47-tetracosa ene-49,50,51,52,53,54,55,56-octol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of calix[8]arene?

A1: Calix[8]arenes are macrocycles composed of eight phenolic units linked by methylene bridges. [] The name "calixarene" comes from their resemblance to a type of Greek vase known as a calix krater.

Q2: What are some common conformations observed in calix[8]arenes?

A2: Due to their flexibility, calix[8]arenes can adopt various conformations, including the "chair" or "stairway" conformation. [] The specific conformation adopted depends on factors such as solvent, temperature, and the presence of guest molecules.

Q3: How does the structure of this compound contribute to its inclusion properties?

A3: The cyclic arrangement of phenolic units in this compound creates a cavity that can encapsulate guest molecules. [] The size and shape of this cavity, along with the nature of substituents on the calixarene framework, influence its inclusion selectivity.

Q4: What is the role of hydrogen bonding in the solid-state structures of calix[8]arenes?

A4: Hydrogen bonding plays a significant role in determining the conformation and packing of calix[8]arenes in the solid state. [] In some cases, intramolecular hydrogen bonding within the calixarene molecule stabilizes specific conformations. In other instances, intermolecular hydrogen bonding between calixarene molecules or between calixarenes and solvent molecules influences crystal packing.

Q5: How does the presence of different substituents on the this compound framework affect its properties?

A5: Substituents on the upper and lower rims of the this compound can significantly alter its properties, including solubility, complexation behavior, and self-assembly characteristics. For example, introducing bulky tert-butyl groups can enhance solubility in organic solvents, while incorporating hydrophilic groups like sulfonates can impart water solubility. [, ]

Q6: How do calix[8]arenes interact with fullerenes?

A6: Calix[8]arenes can form inclusion complexes with fullerenes like C60 and C70. [] The fullerene molecule typically resides within the cavity of the this compound, engaging in non-covalent interactions such as van der Waals forces and π-π stacking. []

Q7: Can you describe the interaction between calix[8]arenes and metal ions?

A7: Calix[8]arenes can act as ligands for metal ions, coordinating through the oxygen atoms of the phenolic groups. [] The size and conformation of the this compound, as well as the nature of any substituents, influence the selectivity and stability of the metal complexes formed.

Q8: What are some potential applications of calix[8]arenes in separation science?

A8: Calix[8]arenes, particularly those functionalized with specific binding groups, can act as selective extractants for metal ions and other analytes. [] For instance, p-tert-butylthis compound has shown promise in extracting cesium and americium from alkaline solutions. []

Q9: How can calix[8]arenes be used in sensor development?

A9: Calix[8]arenes can be integrated into sensor designs by exploiting their host-guest recognition properties. [] For example, a fluorescent sensor for fullerene C60 was developed using cadmium selenide/zinc sulfide quantum dots coated with p-tert-butylthis compound. [] The presence of C60 quenches the fluorescence of the quantum dots, enabling C60 detection.

Q10: What role can calix[8]arenes play in drug delivery systems?

A10: Calix[8]arenes can serve as drug delivery vehicles due to their ability to encapsulate guest molecules and their potential for targeted delivery. [] By functionalizing calix[8]arenes with appropriate targeting moieties, drug molecules can be delivered specifically to desired cells or tissues.

Q11: How have calix[8]arenes been explored in the context of protein interactions and assemblies?

A11: Calix[8]arenes, particularly those bearing anionic substituents like sulfonate, can interact with proteins, leading to encapsulation and assembly. [] Studies have shown that sulfonato-calix[8]arene can bind to proteins like cytochrome c and Ralstonia solanacearum lectin (RSL), inducing the formation of protein-calixarene frameworks. []

Q12: How is computational chemistry used to study calix[8]arenes?

A12: Computational methods, like Density Functional Theory (DFT), provide insights into the electronic structure, conformation, and binding affinities of calix[8]arenes. [, , ] These techniques help understand how structural modifications impact their properties and interactions with guest molecules.

Q13: What is the significance of Structure-Activity Relationship (SAR) studies in this compound research?

A13: SAR studies investigate the relationship between the structure of a this compound derivative and its activity or property of interest. [] This information is crucial for designing and synthesizing this compound derivatives with improved or tailored properties for specific applications.

Q14: What are some common synthetic routes for preparing calix[8]arenes?

A14: Calix[8]arenes are typically synthesized by the base-catalyzed condensation of a phenol derivative with formaldehyde. [, ] The reaction conditions, including the choice of base, solvent, and temperature, can influence the yield and selectivity of the desired this compound product.

Q15: How are calix[8]arenes typically characterized?

A15: Common characterization techniques for calix[8]arenes include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography. [, , ] These methods provide valuable information about the structure, conformation, and purity of the synthesized compounds.

Q16: How does the stability of calix[8]arenes vary under different conditions?

A16: The stability of calix[8]arenes depends on factors such as pH, temperature, and the presence of oxidizing or reducing agents. [, ] For instance, some this compound derivatives are stable in alkaline conditions, while others might degrade.

Q17: What are some strategies to improve the stability of calix[8]arenes under harsh conditions?

A17: The stability of calix[8]arenes can be enhanced by introducing specific substituents or by forming complexes with metal ions. [, ] For example, incorporating electron-withdrawing groups on the this compound framework can increase its resistance to oxidation.

Q18: What is the significance of studying the dissolution and solubility of calix[8]arenes?

A18: Understanding the dissolution and solubility profiles of calix[8]arenes is crucial for their applications in areas like drug delivery and material science. [] The solubility of calix[8]arenes can be tailored by modifying their structure, for example, by introducing hydrophilic or lipophilic substituents.

Q19: Are there any safety concerns associated with handling calix[8]arenes?

A19: As with any chemical substance, handling calix[8]arenes requires appropriate safety precautions. It's essential to consult the Safety Data Sheet (SDS) for specific information regarding hazards and safe handling practices.

Q20: What is known about the environmental impact of calix[8]arenes?

A20: Research on the environmental fate and effects of calix[8]arenes is ongoing. [] Understanding their potential for bioaccumulation, persistence, and toxicity in the environment is crucial for their responsible use and disposal.

Q21: What are some promising areas for future research in the field of calix[8]arenes?

A21: Future research directions include exploring new synthetic methodologies for calix[8]arenes with enhanced functionalities, investigating their potential in areas like catalysis, sensing, and drug delivery, and conducting detailed studies on their environmental impact and safety profiles. [, ]

Q22: How can cross-disciplinary collaborations advance this compound research?

A22: Collaboration between chemists, material scientists, biologists, and environmental scientists is vital to unlock the full potential of calix[8]arenes and address the challenges associated with their applications. []

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